molecular formula C15H17NO3 B274117 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate

2-Propynyl 5-oxo-5-(3-toluidino)pentanoate

Cat. No. B274117
M. Wt: 259.3 g/mol
InChI Key: HETJGJFUMGOCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propynyl 5-oxo-5-(3-toluidino)pentanoate, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger, which means that it can bind to NO and prevent it from reacting with other molecules. This property has made PTIO an essential tool in studying the role of NO in various biological processes.

Mechanism of Action

2-Propynyl 5-oxo-5-(3-toluidino)pentanoate works by binding to NO and forming a stable complex. This prevents NO from reacting with other molecules and allows researchers to study the effects of NO on biological processes.
Biochemical and Physiological Effects
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate has been shown to have a wide range of biochemical and physiological effects. Some of these effects include:
- Inhibition of NO-mediated vasodilation
- Inhibition of NO-mediated neurotransmission
- Inhibition of NO-mediated immune response
- Protection against NO-induced oxidative stress

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in lab experiments is its ability to scavenge NO specifically. This allows researchers to study the effects of NO on biological processes without interference from other reactive oxygen species.
However, 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate also has some limitations. One limitation is that it can only scavenge NO in the presence of oxygen. This means that 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate cannot be used to scavenge NO under anaerobic conditions. Additionally, 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate can react with other molecules besides NO, which can lead to false results if not controlled for.

Future Directions

There are many potential future directions for research involving 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate. Some possible areas of research include:
- Studying the effects of NO on cancer cells and the potential use of 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in cancer therapy
- Investigating the role of NO in neurodegenerative diseases and the potential use of 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in treating these diseases
- Developing new NO scavengers with improved specificity and efficacy
Conclusion
In conclusion, 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate is a valuable tool in scientific research for studying the role of NO in various biological processes. Its ability to scavenge NO specifically makes it an essential tool for studying NO-mediated processes. However, researchers must be aware of its limitations and control for potential false results. There are many potential future directions for research involving 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate, and its use will likely continue to be an important aspect of scientific research in the future.

Synthesis Methods

2-Propynyl 5-oxo-5-(3-toluidino)pentanoate can be synthesized by reacting 3-toluidine with diethyl ethoxymethylenemalonate, followed by reaction with propargyl bromide. The resulting product is then hydrolyzed to yield 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate.

Scientific Research Applications

2-Propynyl 5-oxo-5-(3-toluidino)pentanoate has been extensively used in scientific research to study the role of NO in various biological processes. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate is used to scavenge NO in order to study the effects of NO on these processes.

properties

Product Name

2-Propynyl 5-oxo-5-(3-toluidino)pentanoate

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

prop-2-ynyl 5-(3-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C15H17NO3/c1-3-10-19-15(18)9-5-8-14(17)16-13-7-4-6-12(2)11-13/h1,4,6-7,11H,5,8-10H2,2H3,(H,16,17)

InChI Key

HETJGJFUMGOCFV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC#C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC#C

Origin of Product

United States

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